molecular formula C7H13BrO4 B606385 Bromo-PEG2-acid CAS No. 1807503-92-9

Bromo-PEG2-acid

Cat. No.: B606385
CAS No.: 1807503-92-9
M. Wt: 241.08
InChI Key: CCEBKJLCKKPYHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG2-acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromoethanol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bromo-PEG2-acid primarily involves its ability to act as a crosslinker. The bromo group can undergo nucleophilic substitution, allowing the compound to link with various nucleophiles. The carboxyl group can form stable amide or ester bonds with amines or alcohols, respectively . These reactions enable the compound to modify and link different molecules, facilitating the creation of complex structures and functional materials .

Comparison with Similar Compounds

Comparison: Bromo-PEG2-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains like Bromo-PEG1-acid, this compound offers better solubility and flexibility. Longer PEG chains like Bromo-PEG5-acid may provide higher solubility but can be less reactive due to steric hindrance .

Properties

IUPAC Name

3-[2-(2-bromoethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBKJLCKKPYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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